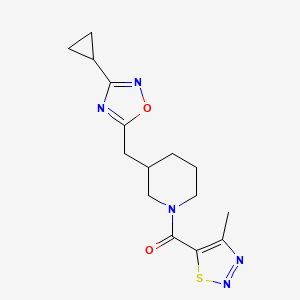
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone:
Antibacterial Agents
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has shown significant potential as an antibacterial agent. The compound’s structure, which includes the 1,2,4-oxadiazole moiety, is known for its antibacterial properties. Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit strong antibacterial activity against various Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antifungal Applications
The compound also holds promise in antifungal research. The presence of the 1,2,4-oxadiazole ring is associated with antifungal activity. Studies have shown that compounds containing this moiety can effectively inhibit the growth of various fungal pathogens . This application is particularly important for agricultural purposes, where fungal infections can devastate crops.
Antiviral Research
In antiviral research, (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has been investigated for its potential to inhibit viral replication. The compound’s unique structure allows it to interfere with viral enzymes and proteins, making it a candidate for developing treatments against viruses such as influenza and coronaviruses .
Anti-inflammatory Agents
The compound has also been studied for its anti-inflammatory properties. The 1,2,4-oxadiazole ring system is known to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Anticancer Research
In the field of oncology, (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has been explored for its anticancer properties. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth has been a focus of research . This application is crucial for developing new chemotherapeutic agents.
Agricultural Pesticides
The compound’s structure also lends itself to applications in agriculture as a pesticide. Research has shown that derivatives of 1,2,4-oxadiazole can act as effective pesticides against a variety of agricultural pests . This includes nematodes, insects, and other pests that threaten crop yields.
Neuroprotective Agents
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has been investigated for its neuroprotective effects. The compound’s ability to protect neurons from oxidative stress and apoptosis makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antileishmanial Agents
Finally, the compound has shown potential as an antileishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has indicated that compounds containing the 1,2,4-oxadiazole moiety can effectively inhibit the growth of Leishmania parasites . This application is particularly important for developing new treatments for this neglected tropical disease.
These diverse applications highlight the versatility and potential of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone in various fields of scientific research.
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives Design, synthesis, antibacterial evaluation and molecular docking
Wirkmechanismus
Target of action
Oxadiazoles and thiadiazoles are known to interact with a variety of biological targets. For example, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of action
The mode of action of oxadiazoles and thiadiazoles can vary greatly depending on the specific compound and its target. For instance, some oxadiazole derivatives inhibit their targets by binding to them and preventing their normal function .
Biochemical pathways
Oxadiazoles and thiadiazoles can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target. For example, inhibitors of carbonic anhydrase could affect processes such as fluid balance and respiration .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxadiazoles and thiadiazoles can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, and hydrophobicity .
Result of action
The molecular and cellular effects of oxadiazoles and thiadiazoles can be diverse, depending on the specific compound and its target. For example, inhibition of carbonic anhydrase could lead to effects such as decreased fluid production and altered pH balance .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of oxadiazoles and thiadiazoles .
Eigenschaften
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9-13(23-19-17-9)15(21)20-6-2-3-10(8-20)7-12-16-14(18-22-12)11-4-5-11/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPYTGSUNHMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)
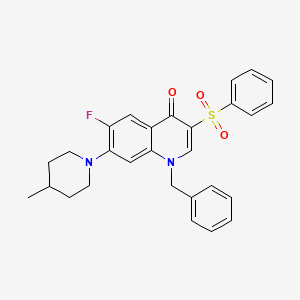
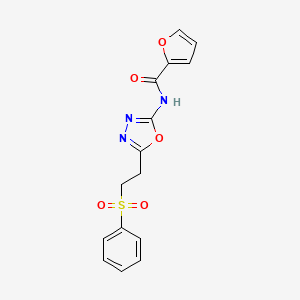
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)
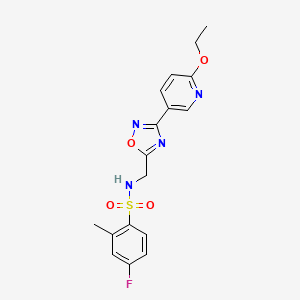
![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
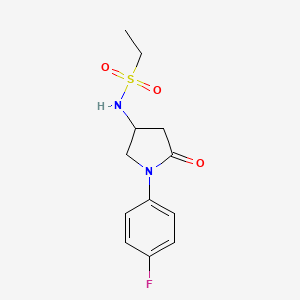
![2-Chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2508840.png)